Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C14H27N3O2. It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and an aminocyclohexyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-azetidinecarboxylate with 4-aminocyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a tool for studying specific biological pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in areas where its unique structure could provide specific benefits .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used .
Comparison with Similar Compounds
Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate: This compound has a similar azetidine ring and tert-butyl ester group but differs in the substituent on the azetidine ring.
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate: This compound features a hydroxyimino group instead of the aminocyclohexyl moiety.
Tert-butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate: This compound includes a bromophenylmethyl group, highlighting the diversity of substituents that can be attached to the azetidine ring.
Uniqueness: Tert-butyl 3-((4-aminocyclohexyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications across various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C14H27N3O2 |
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Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl 3-[(4-aminocyclohexyl)amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-12(9-17)16-11-6-4-10(15)5-7-11/h10-12,16H,4-9,15H2,1-3H3 |
InChI Key |
AAJZUXUBXOXSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2CCC(CC2)N |
Origin of Product |
United States |
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